

Core Mechanism of Action and Quantitative Binding

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Compound Focus: Infigratinib

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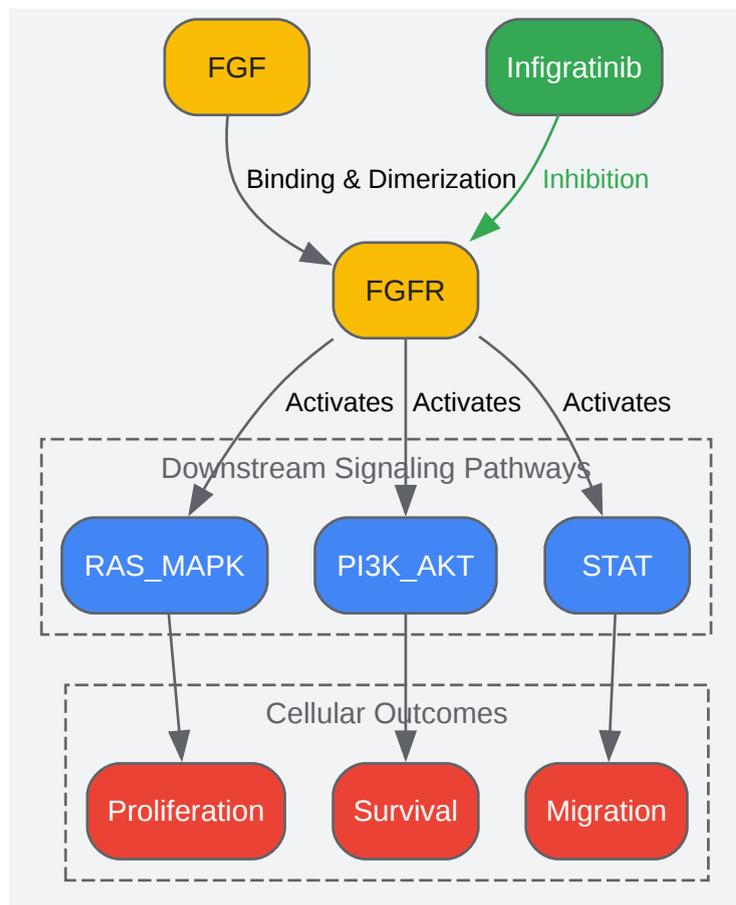
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The table below summarizes the primary molecular targets of **infigratinib** and its key quantitative inhibition data.

FGFR Isoform	IC50 (Cell-free assay)	Cellular IC50 (in Ba/F3 cells)	Selectivity Notes
FGFR1	0.9 nM [1]	2.9 µM [1]	>40-fold selective for FGFR1-3 over FGFR4 and VEGFR2 [1].
FGFR2	1.4 nM [1]	2.0 µM [1]	
FGFR3	1.0 nM [1]	2.0 µM [1]	
FGFR3 (K650E mutant)	4.9 nM [1]	Information Missing	A common gain-of-function mutation in cancer.
FGFR4	60 nM [1]	Information Missing	Significantly less potent inhibition compared to FGFR1-3.

Infigratinib works by **competing with ATP for binding to the intracellular tyrosine kinase domain** of FGFR1-3, thereby preventing receptor autophosphorylation and activation [2] [3]. This inhibition effectively blocks the signal transduction of key downstream pathways, including the **RAS-MAPK** and **PI3K-AKT**

pathways, which are crucial for cell cycle progression and survival [4] [5]. The following diagram illustrates this signaling cascade and the point of inhibition by **infigratinib**.



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Infigratinib inhibits FGFR activation and its downstream signaling pathways.

Cellular and Preclinical Evidence

In cellular models, **infigratinib** demonstrates direct anti-tumor activity:

- **Inhibition of Proliferation and Survival:** **Infigratinib** suppresses the viability of cancer cell lines driven by FGFR alterations. For instance, in FGFR3-dependent bladder cancer lines (RT112, SW780), it achieved IC50 values in the nanomolar range (5-32 nM) [1].
- **Induction of Cell Death:** In pediatric neuroblastoma models, treatment with **infigratinib** promoted cell death and apoptosis. This was accompanied by inhibition of RAS-MAPK pathway activity [4].

- **Inhibition of Migration:** The drug also demonstrated efficacy in reducing cancer cell migration, a key process in metastasis, as shown in live-cell imaging experiments with neuroblastoma cell lines [4].

Clinical Applications and Resistance

The primary clinical application of **infigratinib** is in treating advanced **cholangiocarcinoma (bile duct cancer)** with **FGFR2 fusions or rearrangements** [5]. It is also under investigation for other FGFR-altered cancers, such as urothelial carcinoma and gastric cancer [6] [7].

Despite initial efficacy, acquired resistance to **infigratinib** can develop through several mechanisms [5] [3]:

- **Gatekeeper mutations** in the FGFR kinase domain (e.g., residues V555/FGFR3 and V564/FGFR2) that sterically hinder drug binding.
- **Activation of alternative signaling pathways** that bypass the FGFR blockade.
- **Gene amplification** of other receptors.

Experimental Protocols for Key Assays

To evaluate the efficacy of **infigratinib** in research settings, the following methodologies are commonly employed:

- **Kinase Assay (Biochemical):** A radiometric assay measures the phosphorylation of a synthetic substrate by a purified GST-fusion FGFR3-K650E kinase domain in the presence of radiolabeled ATP. The reaction mixture includes the enzyme, ATP, [γ ³³P]ATP, and **infigratinib**. After incubation, the incorporation of ³³P into the substrate is quantified using a filter-binding method and a scintillation counter to calculate the IC₅₀ [1].
- **Cell Proliferation/Viability Assay (Cellular):** FGFR-dependent cell lines (e.g., Ba/F3 cells engineered to express specific FGFRs) are cultured and treated with a concentration gradient of **infigratinib** for 48-72 hours. Cell viability is then measured using methods like MTT or CellTiter-Glo. The IC₅₀ is determined from the dose-response curve [1].
- **Western Blot Analysis (Target Engagement):** Treated cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. Inhibition of FGFR signaling is confirmed by reduced levels of phosphorylated FGFR and key downstream effectors like ERK (for MAPK pathway) and AKT (for PI3K pathway) [4].

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